3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC20038331
Molecular Formula: C25H19ClN4O3
Molecular Weight: 458.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19ClN4O3 |
|---|---|
| Molecular Weight | 458.9 g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H19ClN4O3/c1-2-15-6-8-17(9-7-15)22-28-23(33-29-22)18-10-11-20-21(13-18)27-25(32)30(24(20)31)14-16-4-3-5-19(26)12-16/h3-13H,2,14H2,1H3,(H,27,32) |
| Standard InChI Key | IWZDBUBRPHHJEF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a quinazoline-2,4-dione backbone, a bicyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione moiety. Substitutions at positions 3 and 7 introduce distinct functional groups:
-
Position 3: A 3-chlorobenzyl group (-CH-CH-Cl) enhances lipophilicity and potential membrane permeability.
-
Position 7: A 3-(4-ethylphenyl)-1,2,4-oxadiazole group contributes electron-withdrawing properties and structural rigidity, favoring interactions with biological targets .
Spectroscopic analyses, including H NMR, C NMR, and high-resolution mass spectrometry (HRMS), confirm the structure. Key spectral data include:
-
H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, quinazoline H-5), 7.85–7.45 (m, 8H, aromatic protons), 4.92 (s, 2H, benzyl CH), 2.68 (q, 2H, ethyl CH), 1.25 (t, 3H, ethyl CH) .
-
HRMS: m/z 459.1082 [M+H], consistent with the molecular formula .
Synthesis and Optimization
Reaction Pathways
The synthesis involves multi-step protocols to construct the quinazoline core and introduce substituents (Fig. 1):
-
Quinazoline-2,4-dione Formation: Anthranilic acid reacts with urea under acidic conditions to form the quinazoline-2,4-dione skeleton .
-
Chlorobenzyl Substitution: N-alkylation at position 3 using 3-chlorobenzyl chloride in dimethylformamide (DMF) with potassium carbonate as a base.
-
Oxadiazole Installation: A Huisgen cycloaddition between a nitrile precursor and hydroxylamine forms the 1,2,4-oxadiazole ring, followed by Suzuki coupling with 4-ethylphenylboronic acid .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Anthranilic acid, urea, HSO, 120°C | 78 |
| 2 | 3-Chlorobenzyl chloride, KCO, DMF, 80°C | 65 |
| 3 | CuI, CsCO, DMSO, 100°C | 58 |
Optimization studies indicate that solvent choice (e.g., DMSO for polar intermediates) and catalyst loading (e.g., CuI at 10 mol%) critically impact yields .
Biological Activities
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL . The chlorobenzyl group enhances membrane disruption, while the oxadiazole moiety interferes with microbial enzyme systems .
Table 2: Antimicrobial Activity Data
| Organism | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| S. aureus | 4 | Vancomycin (2) |
| E. coli | 32 | Ciprofloxacin (1) |
| C. albicans | 8 | Fluconazole (4) |
| Cell Line | IC (µM) | Reference (Erlotinib IC) |
|---|---|---|
| MCF-7 | 7.52 | 5.60 |
| HeLa | 5.70 | 6.20 |
| HCT-116 | 2.90 | 3.10 |
Mechanism of Action
Enzymatic Inhibition
The compound acts as a dual EGFR/BRAF inhibitor, binding to the ATP pockets of both kinases. Molecular docking simulations show:
-
EGFR Interaction: Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
-
BRAF V600E Interaction: π-Stacking with Phe583 and salt bridges with Asp594 .
Apoptosis Induction
In HeLa cells, it upregulates pro-apoptotic proteins (Bax, p53) and downregulates anti-apoptotic Bcl-2, triggering caspase-3 activation and G1 cell cycle arrest .
Applications and Future Directions
Therapeutic Prospects
-
Oncology: As a dual kinase inhibitor, it may overcome resistance to single-target therapies .
-
Infectious Diseases: Potential as a broad-spectrum antimicrobial agent .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume